molecular formula C27H20ClN3O7 B12632257 C27H20ClN3O7

C27H20ClN3O7

Cat. No.: B12632257
M. Wt: 533.9 g/mol
InChI Key: ACZWXHOAECGOCZ-BBRPBWRKSA-N
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Description

The compound with the molecular formula C27H20ClN3O7 is known as Loratadine. It is a second-generation antihistamine used to treat allergies. Loratadine is a tricyclic antihistamine that selectively inhibits peripheral histamine H1-receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions

Loratadine can be synthesized through several methods. One common method involves the reaction of 4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-1-methylpiperidine with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is typically carried out in a solvent like toluene at a temperature of around 0-5°C. After the reaction is complete, the mixture is washed with water, dried, and concentrated to obtain Loratadine as a crystalline solid .

Industrial Production Methods

Industrial production of Loratadine involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity. The reaction conditions are carefully controlled, and the product is purified through recrystallization or other suitable methods to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

Loratadine undergoes several types of chemical reactions, including:

    Oxidation: Loratadine can be oxidized to form its active metabolite, .

    Reduction: Reduction reactions are less common for Loratadine due to its stable structure.

    Substitution: Loratadine can undergo substitution reactions, particularly at the chlorine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include or .

    Substitution: Substitution reactions often use such as or .

Major Products

    Desloratadine: The primary active metabolite formed through oxidation.

    Substituted derivatives: Various derivatives can be formed through substitution reactions, depending on the nucleophile used.

Scientific Research Applications

Loratadine has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study antihistamine activity and receptor binding.

    Biology: Investigated for its effects on histamine receptors and allergic response mechanisms.

    Medicine: Widely used in clinical studies to evaluate its efficacy and safety in treating allergic conditions.

    Industry: Employed in the development of new antihistamine drugs and formulations.

Mechanism of Action

Loratadine exerts its effects by selectively inhibiting peripheral histamine H1-receptors. This prevents histamine from binding to these receptors, thereby reducing allergic symptoms such as itching, sneezing, and runny nose. The molecular targets include the H1-receptors located on various cells, including mast cells and basophils . The inhibition of these receptors prevents the release of inflammatory mediators, leading to reduced allergic responses .

Comparison with Similar Compounds

Similar Compounds

    Cetirizine: Another second-generation antihistamine with a similar mechanism of action but different chemical structure.

    Fexofenadine: A second-generation antihistamine known for its non-sedating properties.

    Desloratadine: The active metabolite of Loratadine with similar antihistamine effects.

Uniqueness

Loratadine is unique due to its long-lasting effects and minimal sedative properties compared to first-generation antihistamines. It is also less likely to cross the blood-brain barrier, reducing central nervous system side effects.

Properties

Molecular Formula

C27H20ClN3O7

Molecular Weight

533.9 g/mol

IUPAC Name

(3aR,6aS)-5-(1,3-benzodioxol-5-yl)-5'-chloro-1-[(3,4-dihydroxyphenyl)methyl]spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione

InChI

InChI=1S/C27H20ClN3O7/c28-13-2-4-16-15(9-13)27(26(36)29-16)23-22(17(30-27)7-12-1-5-18(32)19(33)8-12)24(34)31(25(23)35)14-3-6-20-21(10-14)38-11-37-20/h1-6,8-10,17,22-23,30,32-33H,7,11H2,(H,29,36)/t17?,22-,23+,27?/m1/s1

InChI Key

ACZWXHOAECGOCZ-BBRPBWRKSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)N3C(=O)[C@H]4[C@@H](C3=O)C5(C6=C(C=CC(=C6)Cl)NC5=O)NC4CC7=CC(=C(C=C7)O)O

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N3C(=O)C4C(NC5(C4C3=O)C6=C(C=CC(=C6)Cl)NC5=O)CC7=CC(=C(C=C7)O)O

Origin of Product

United States

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